[(3,4,5-Trimethoxyphenyl)methylidene]propanedial
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Overview
Description
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial is a chemical compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a propanedial moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4,5-Trimethoxyphenyl)methylidene]propanedial typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(3,4,5-Trimethoxyphenyl)methylidene]propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxyphenyl group is known to interact with the colchicine binding site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may inhibit other enzymes or receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-cancer properties.
Combretastatin A-4: Another compound with a trimethoxyphenyl group, used as a potent anti-cancer agent.
Podophyllotoxin: Contains a similar structural motif and is used in the treatment of various cancers.
Uniqueness
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial is unique due to its specific combination of a trimethoxyphenyl group with a propanedial moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and potential therapeutic uses.
Properties
CAS No. |
90156-12-0 |
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Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methylidene]propanedial |
InChI |
InChI=1S/C13H14O5/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h4-8H,1-3H3 |
InChI Key |
KFTAPTGFKCXWKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C=O)C=O |
Origin of Product |
United States |
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